molecular formula C5H4ClNO2S B158375 Pyridine-4-sulfonyl Chloride CAS No. 134479-04-2

Pyridine-4-sulfonyl Chloride

Cat. No.: B158375
CAS No.: 134479-04-2
M. Wt: 177.61 g/mol
InChI Key: NHMOJCOXIZRTRR-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a derivative of pyridine, where a sulfonyl chloride group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .

Mechanism of Action

Target of Action

Pyridine-4-sulfonyl Chloride is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions as a sulfonylating agent .

Mode of Action

The mode of action of this compound involves its interaction with alcohols. It is used in the conversion of alcohols to alkyl halides through a mechanism known as Nucleophilic Substitution (SN2) . In this process, the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of an alkyl halide and a sulfonyl acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the conversion of alcohols to alkyl halides . This conversion is a key step in many synthetic procedures in organic chemistry, allowing for the introduction of halide functional groups which can undergo further reactions .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of this compound is the conversion of alcohols to alkyl halides . This transformation is useful in synthetic chemistry, as it allows for the introduction of halide functional groups which can undergo further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity . Additionally, the compound is classified as a combustible, corrosive hazardous material, indicating that it should be handled in a well-ventilated place with suitable protective clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{HCl} ]

Another method involves the diazotization of 4-aminopyridine followed by the substitution of the diazonium group with a sulfonyl chloride group .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure high yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the diazotization and chlorosulfonylation processes .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides. [ \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{R}_2\text{NH} \rightarrow \text{C}_5\text{H}_4\text{NO}_2\text{SNR}_2 + \text{HCl} ]

    Hydrolysis: It hydrolyzes in the presence of water to form pyridine-4-sulfonic acid. [ \text{C}_5\text{H}_4\text{ClNO}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_4\text{NO}_3\text{S} + \text{HCl} ]

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonic Acids: Formed from hydrolysis reactions.

Comparison with Similar Compounds

Uniqueness: Pyridine-4-sulfonyl chloride is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

pyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMOJCOXIZRTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468975
Record name Pyridine-4-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134479-04-2
Record name Pyridine-4-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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